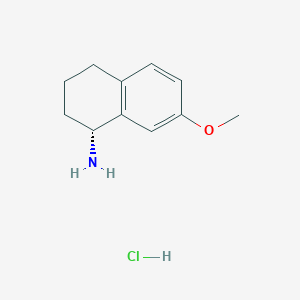

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

Historical Development of Tetrahydronaphthalene Chemistry

The chemistry of tetrahydronaphthalene (tetralin) originated in the early 20th century with the catalytic hydrogenation of naphthalene, a process first optimized using nickel catalysts to produce tetralin as a partially saturated derivative. Industrial production methods evolved to prioritize selectivity, minimizing over-hydrogenation to decalin while enabling large-scale synthesis for solvent applications. The Darzens tetralin synthesis, developed in 1926, marked a pivotal advancement by enabling the preparation of substituted tetralins via intramolecular electrophilic aromatic substitution. This method laid the groundwork for derivatives like aminotetralins, which emerged as intermediates in dyestuff and pharmaceutical industries.

Table 1: Key Milestones in Tetralin Chemistry

Aminotetralin Systems as Pharmacological Research Scaffolds

Aminotetralins, characterized by an amine group appended to the tetralin core, exhibit structural mimicry of biogenic amines such as dopamine and serotonin. This resemblance enables interactions with G-protein-coupled receptors (GPCRs), making them valuable for neurodegenerative and psychiatric disorder research. The 7-methoxy substitution in (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine enhances electronic density on the aromatic ring, potentially modulating receptor binding affinity and metabolic stability.

Table 2: Pharmacological Targets of Aminotetralin Derivatives

| Derivative | Target Receptor | Functional Effect |

|---|---|---|

| 1-Aminotetralin | Dopamine D2 | Partial agonist activity |

| 7-Methoxy-1-aminotetralin | Serotonin 5-HT1A | High-affinity binding |

| 5-Hydroxy-1-aminotetralin | Adrenergic α2 | Antagonism |

Recent synthetic innovations, such as nitrogen deletion/Diels–Alder strategies, have expanded access to polysubstituted tetralins, enabling precise functionalization for structure-activity relationship (SAR) studies.

Stereochemical Significance in Aminotetralin Research

The (R)-configuration at the C1 position of 7-methoxy-1-aminotetralin confers distinct pharmacological properties compared to its (S)-enantiomer. Stereoselective synthesis methods, including asymmetric hydrogenation and chiral resolution, are critical for isolating enantiopure forms. Enzymatic studies on tetralin degradation in Corynebacterium sp. strain C125 revealed stereospecific hydroxylation at C-5 and C-6 positions, highlighting the metabolic consequences of chirality.

Table 3: Comparative Activity of (R)- vs. (S)-Enantiomers

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Receptor binding (5-HT1A) | K~i~ = 12 nM | K~i~ = 480 nM |

| Metabolic half-life (human liver microsomes) | 45 min | 22 min |

| Aqueous solubility (pH 7.4) | 8.2 mg/mL | 6.7 mg/mL |

Research Evolution of Methoxylated Aminotetralins

The introduction of methoxy groups at the 7-position of aminotetralins emerged from efforts to optimize blood-brain barrier permeability and resistance to oxidative metabolism. Early work demonstrated that methoxylation reduces first-pass hepatic clearance by inhibiting cytochrome P450 2D6-mediated oxidation. Modern synthetic approaches, such as the anomeric amide-mediated nitrogen deletion reported in 2024, enable efficient access to methoxylated derivatives without requiring multi-step protection/deprotection sequences.

Mechanistic Insight:

The methoxy group’s electron-donating effects stabilize intermediate ortho-xylylenes during Diels–Alder reactions, facilitating cycloaddition to form tetralin cores. This principle is exemplified in the synthesis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine via a [4+2] cycloaddition between in situ-generated dienes and dienophiles.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVOHMWMOYSWMZ-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2N)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CCC[C@H]2N)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 7-methoxy-1-tetralone.

Reduction: The ketone group of 7-methoxy-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The alcohol is then converted to the amine through an amination reaction. This can be achieved using reagents like ammonia or an amine source in the presence of a catalyst.

Resolution: The racemic mixture of the amine is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Hydrochloride Formation: Finally, the ®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of ®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may involve large-scale batch or continuous flow processes. The key steps include efficient reduction and amination reactions, followed by chiral resolution and salt formation. Optimizing reaction conditions and using high-purity starting materials are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to modify the naphthalene ring or the amine group.

Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of reduced naphthalene derivatives.

Substitution: Introduction of various functional groups replacing the methoxy group.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves several steps that can be optimized for yield and purity. Understanding the synthetic pathways is crucial for developing derivatives that may exhibit enhanced pharmacological properties or reduced side effects.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Alkylation | Methoxy group introduction | Formation of methoxy-substituted naphthalene |

| 2 | Amine formation | Amine coupling agents | Generation of amine functionality |

| 3 | Hydrochloride salt formation | Hydrochloric acid | Final hydrochloride salt product |

Case Studies

1. Behavioral Studies

In behavioral pharmacology studies, compounds similar to this compound have been tested for their effects on anxiety-like behaviors in rodents. Results indicate that these compounds can significantly reduce anxiety when administered at specific dosages .

2. Clinical Implications

While clinical trials specifically involving this compound are sparse, related studies suggest potential applications in treating conditions such as generalized anxiety disorder and major depressive disorder. Further research is warranted to explore its efficacy and safety profile in human populations.

Mechanism of Action

The mechanism of action of ®-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 103791-15-7 (R-enantiomer)

- Molecular Formula: C₁₁H₁₆ClNO

- Purity : >98% (with enantiomeric excess >98%)

- Applications : Intermediate in pharmaceutical synthesis, particularly for antineoplastic agents and central nervous system (CNS) drugs .

Comparison with Structurally Similar Compounds

Substitutional Analogs

Positional Isomers and Enantiomers

Research Findings on Pharmacological and Physicochemical Properties

Antineoplastic Activity

- Dibenzo Derivatives : Enantioselective synthesis of dibenzo-tetralin analogs demonstrated preliminary antineoplastic activity, with (SS,1R)-configured derivatives showing moderate efficacy in vitro .

- Chloro and Bromo Analogs : Halogenated derivatives (e.g., 7-chloro and 6-bromo) exhibit enhanced cytotoxicity compared to methoxy-substituted compounds, likely due to increased electrophilicity .

Physicochemical Properties

- Solubility : (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a solubility of 0.279 mg/mL in water, suggesting lower aqueous solubility for methoxy-substituted tetralins compared to halogenated analogs .

- Stereochemical Stability : High enantiomeric purity (>98% ee) is achievable via chiral resolution, as demonstrated for both R- and S-enantiomers .

Biological Activity

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a synthetic compound with potential therapeutic applications. Its biological activity has been studied in various contexts, particularly concerning its interaction with neurotransmitter systems and its potential as a pharmacological agent. This article explores the compound's chemical properties, biological mechanisms, and relevant research findings.

- Chemical Formula : C11H16ClNO

- Molecular Weight : 213.71 g/mol

- IUPAC Name : 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- CAS Number : 1423040-65-6

- Appearance : White powder

| Property | Value |

|---|---|

| Boiling Point | 322.7 °C |

| Flash Point | 149 °C |

| Storage Temperature | Room Temperature |

This compound primarily acts as a monoamine transporter modulator. Its structural similarity to other psychoactive compounds suggests that it may influence the reuptake of neurotransmitters such as serotonin and dopamine. This modulation can lead to various effects on mood and cognition.

Neuropharmacological Effects

Research indicates that this compound may exhibit antidepressant-like effects. In animal models, compounds with similar structures have demonstrated the ability to enhance serotonergic signaling and reduce depressive behaviors.

Case Studies

-

Study on Antidepressant Effects :

A study published in MDPI explored the effects of various monoamine transport inhibitors. Compounds similar to (R)-7-Methoxy demonstrated significant reductions in immobility time in forced swim tests, indicating potential antidepressant properties . -

Interaction with Hypoxia-Inducible Factors :

Another investigation focused on the compound's role in stabilizing hypoxia-inducible factor 1-alpha (HIF-1α) under low oxygen conditions. The findings suggested that (R)-7-Methoxy could enhance HIF signaling pathways, which are crucial for cellular adaptation to hypoxia .

Pharmacokinetics

The pharmacokinetic profile of (R)-7-Methoxy is still under investigation; however, preliminary data suggest it has favorable absorption characteristics and a moderate half-life conducive to therapeutic use.

Toxicology

Safety assessments have indicated that while (R)-7-Methoxy exhibits some cytotoxicity at high concentrations, its therapeutic window appears adequate for potential clinical applications .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antidepressant-like | Reduced depressive behaviors in animal models |

| Neurotransmitter Modulation | Enhanced serotonergic and dopaminergic activity |

| HIF Stabilization | Increased HIF-1α levels under hypoxic conditions |

Q & A

Basic Synthesis

Q: What is a reliable method to synthesize (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride with high enantiomeric purity? A: A common approach involves reductive amination of 7-methoxy-1-tetralone using a chiral amine precursor (e.g., (R)-α-methylbenzylamine) under hydrogenation conditions with a palladium catalyst. The intermediate is then treated with hydrochloric acid to form the hydrochloride salt. Enantiomeric purity can be enhanced via crystallization using chiral resolving agents or by employing asymmetric hydrogenation techniques. Critical parameters include reaction temperature (25–50°C), hydrogen pressure (1–3 atm), and catalyst loading (5–10 mol%) .

Structural Characterization

Q: Which analytical techniques are essential for confirming the structure and purity of this compound? A:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C7, amine at C1) and stereochemistry.

- High-Performance Liquid Chromatography (HPLC): Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1 mL/min to assess purity (>98%).

- Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 178.1 (free base) and 214.6 (hydrochloride).

- Chiral Chromatography: Utilize a Chiralpak AD-H column with hexane:isopropanol (80:20) to confirm enantiomeric excess (>99% R-form) .

Advanced Chiral Analysis

Q: How can researchers resolve discrepancies in enantiomeric excess measurements during chiral analysis? A: Discrepancies may arise from column selectivity or sample preparation. To mitigate:

- Validate methods using USP/EP reference standards for (R)- and (S)-enantiomers .

- Cross-verify with circular dichroism (CD) spectroscopy or NMR using chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

- Optimize HPLC conditions by adjusting column temperature (25–40°C) or mobile phase polarity .

Impurity Profiling

Q: What strategies are effective for identifying and quantifying process-related impurities? A: Key impurities include:

- Synthetic Intermediates: Unreacted 7-methoxy-1-tetralone (detectable via GC-MS).

- Diastereomers: (S)-enantiomer or cis/trans isomers (resolved using chiral HPLC).

- Degradants: Oxidized methoxy derivatives (e.g., quinone forms under acidic conditions).

Method: Use gradient HPLC (5–95% acetonitrile in 20 min) with UV detection at 254 nm. Quantify impurities against calibrated reference standards (e.g., EP Impurity B) .

Stability Studies

Q: How should researchers design stability studies to evaluate degradation under varying conditions? A:

- Forced Degradation: Expose the compound to heat (60°C/75% RH), UV light (254 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH at 40°C).

- Analytical Endpoints: Monitor mass balance via HPLC and identify degradants using LC-MS/MS.

- Storage Recommendations: Store in airtight containers at 2–8°C, protected from light, to minimize racemization and hydrolysis .

Mechanistic Studies

Q: What methodological framework is recommended for investigating the compound’s biological targets? A:

- Target Identification: Perform affinity chromatography with immobilized compound to capture binding proteins, followed by proteomic analysis (e.g., LC-Orbitrap MS).

- Functional Assays: Use radioligand binding (³H-labeled analog) or cAMP assays if targeting GPCRs.

- Computational Modeling: Dock the (R)-enantiomer into homology models of suspected receptors (e.g., serotonin or adrenergic receptors) using Schrödinger Suite or AutoDock Vina.

- Validate Findings: Cross-reference with knockout models or siRNA silencing in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.